molecular formula C8H7NO2 B070923 Furo[2,3-b]pyridin-5-ylmethanol CAS No. 169815-81-0

Furo[2,3-b]pyridin-5-ylmethanol

Cat. No.: B070923
CAS No.: 169815-81-0
M. Wt: 149.15 g/mol
InChI Key: WHLVYONEGXBNHS-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-5-ylmethanol is a heterocyclic compound featuring a fused furan and pyridine ring system, with a hydroxymethyl (-CH2OH) substituent at the 5-position. Its molecular formula is C8H7NO2 (molecular weight: 161.16 g/mol). The fused oxygen-containing furan ring distinguishes it from nitrogen-containing analogs like pyrrolo[2,3-b]pyridines.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for synthesizing Furo[2,3-b]pyridin-5-ylmethanol?

this compound can be synthesized via cyclization reactions starting from pyridine and furan derivatives. A common approach involves Claisen condensation of ethyl 2-chloronicotinate followed by cyclization using reagents like POCl₃. Subsequent reduction or functionalization steps introduce the methanol group at the 5-position .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fused furopyridine core and methanol substituent. Infrared (IR) spectroscopy identifies hydroxyl and aromatic stretching frequencies, while mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What solvents and reagents are typically used in the functionalization of the furopyridine scaffold?

Common reagents include DMF/POCl₃ for formylation, CuCN for cyanation, and sodium borohydride (NaBH₄) for selective reductions. Solvents like ethanol, methanol, or dichloromethane are employed depending on reaction polarity .

Q. How can researchers assess the purity of this compound during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) are standard for purity assessment. Thermal analysis (TGA/DSC) further evaluates stability and decomposition profiles .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substituent introduction on the furopyridine core?

Regioselectivity is controlled by steric and electronic factors. For example, electron-withdrawing groups at the 3-position direct electrophilic substitution to the 2-position. Computational modeling (DFT) predicts reactive sites, validated experimentally via NMR reaction monitoring .

Q. How do structural modifications to this compound influence its biological activity?

Substitutions at the 2- or 3-positions alter steric bulk and electronic properties, affecting binding affinity to targets like kinases. For instance, trifluoromethyl groups enhance metabolic stability, while hydroxyl groups improve solubility. Structure-Activity Relationship (SAR) studies using IC₅₀ assays and X-ray crystallography are critical .

Q. What methodologies resolve contradictions in biological activity data across derivative compounds?

Orthogonal assays (e.g., enzymatic vs. cell-based assays) and biophysical techniques (Surface Plasmon Resonance, ITC) validate target engagement. Dose-response curves and statistical meta-analysis of IC₅₀ values across studies clarify discrepancies .

Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?

Molecular dynamics simulations and QSAR models predict logP, solubility, and metabolic stability. Tools like SwissADME or Schrödinger’s QikProp analyze absorption and cytochrome P450 interactions, guiding lead optimization .

Q. Methodological Challenges

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key issues include controlling exothermic reactions during cyclization and minimizing byproducts in multi-step syntheses. Flow chemistry and catalytic methods (e.g., Pd-mediated cross-coupling) improve scalability and yield .

Q. How do researchers address instability of the methanol group in this compound during storage?

Lyophilization under inert atmosphere or formulation with stabilizers (e.g., antioxidants) prevents oxidation. Stability is monitored via accelerated degradation studies (40°C/75% RH) and HPLC .

Q. Data Analysis & Interpretation

Q. How should researchers interpret conflicting spectroscopic data for furopyridine derivatives?

Contradictions in NMR peaks (e.g., unexpected splitting) may arise from dynamic processes like tautomerism. Variable-temperature NMR and 2D techniques (COSY, NOESY) resolve such ambiguities .

Q. What statistical approaches validate the reproducibility of biological assays for this compound?

Intra- and inter-laboratory validation using standardized protocols (e.g., CLIA guidelines) ensures reproducibility. Bland-Altman plots and coefficient of variation (CV) analysis quantify assay precision .

Q. Emerging Applications

Q. What novel therapeutic targets are being explored for this compound derivatives?

Recent studies focus on kinase inhibition (e.g., JAK/STAT pathway) and modulation of inflammatory cytokines. In silico docking against PDB structures (e.g., 6SJG) identifies potential targets .

Q. How is this compound utilized in prodrug design?

The hydroxyl group is esterified to improve bioavailability. Enzymatic cleavage (e.g., esterase-mediated) releases the active compound, monitored via LC-MS pharmacokinetic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan vs. Pyrrole Analogs

The substitution of the fused oxygen (furo) with nitrogen (pyrrolo) alters electronic properties and biological interactions. Key examples include:

Compound Name Structure Molecular Formula Molecular Weight CAS Number Purity/Availability
Furo[2,3-b]pyridin-5-ylmethanol Furan + pyridine C8H7NO2 161.16 Not explicitly provided Synthesis-dependent
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol Pyrrole + pyridine C8H8N2O 156.16 849067-97-6 98% (Combi-Blocks, ST-0139)
1-(Furo[2,3-b]pyridin-5-yl)ethanone Furan + pyridine C9H7NO2 161.16 220957-41-5 Available commercially

Key Differences :

  • Electronic Effects : The oxygen in furo derivatives increases electronegativity, enhancing hydrogen-bonding capacity compared to pyrrolo analogs .
  • Synthetic Accessibility : Pyrrolo derivatives are more commonly reported in medicinal chemistry (e.g., as kinase inhibitors), suggesting established synthetic routes .

Substituted Pyridinylmethanols

Simpler pyridine derivatives with hydroxymethyl groups provide insight into substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Price (1 g)
(2-Chloro-5-methylpyridin-3-yl)methanol 2-Cl, 5-CH3 C7H8ClNO 157.60 518314-64-2 $400
(5-Iodopyridin-3-yl)methanol 5-I C6H6INO 235.03 Not provided Not listed
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol 4-Cl, pyrrolo core C8H7ClN2O 182.61 1015610-07-7 98% purity

Key Observations :

  • Halogen Effects : Chlorine or iodine substituents increase molecular weight and may enhance lipophilicity, impacting membrane permeability .
  • Cost : Halogenated derivatives (e.g., 2-chloro-5-methyl) are commercially available at high prices, reflecting synthetic complexity .

Functional Group Variations

The hydroxymethyl group’s reactivity and role in derivatization are critical for applications:

Compound Name Functional Group Key Properties
This compound -CH2OH Susceptible to oxidation; forms esters or ethers
1-(Furo[2,3-b]pyridin-5-yl)ethanone -COCH3 Ketone group enables conjugation but lacks hydroxyl reactivity
Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate -O- linkage Demonstrates use of pyrrolo cores in aryl ether synthesis

Commercial Availability

  • This compound is less commonly cataloged than pyrrolo analogs, which are available from suppliers like Combi-Blocks .
  • Substituted pyridinylmethanols (e.g., 2-chloro-5-methyl) are priced at $400–$4,800 per gram, highlighting the premium for halogenated derivatives .

Properties

CAS No.

169815-81-0

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

furo[2,3-b]pyridin-5-ylmethanol

InChI

InChI=1S/C8H7NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-4,10H,5H2

InChI Key

WHLVYONEGXBNHS-UHFFFAOYSA-N

SMILES

C1=COC2=NC=C(C=C21)CO

Canonical SMILES

C1=COC2=NC=C(C=C21)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.9 g of furo[2,3-b]pyridine-5-carboxylic acid ethyl ester (GB 2289276) in 30 ml of THF was added dropwise 17.3 ml of a LiAlH4 (2.3M THF) solution at −20° C. The reaction mixture was stirred for 3 h at −20° C. and then quenched by addition of 1M NaOH solution. The resulting mixture was filtrated over a pad of celite, washed with THF and the filtrate was concentrated in vacuo. Purification by CC using EtOAc yielded 0.5 g of furo[2,3-b]pyridin-5-yl-methanol as yellow oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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